molecular formula C10H7FN4O B1480147 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole CAS No. 2098018-72-3

2-(Azidomethyl)-5-(2-fluorophenyl)oxazole

Cat. No.: B1480147
CAS No.: 2098018-72-3
M. Wt: 218.19 g/mol
InChI Key: GTVSJCWXHACCCT-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(2-fluorophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an azidomethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and fluorophenyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Reaction Sequence

  • Azirine Formation : Vinyl azides undergo thermolysis (70–100°C, 18 bar pressure) to generate reactive azirine intermediates .

  • Oxazole Ring Construction : Azirines react with bromoacetyl bromide (1.0 equiv) in acetone at 30°C, forming 2-(bromomethyl)oxazole derivatives .

  • Azide Incorporation : Bromomethyl intermediates undergo SN2 substitution with NaN₃ (1.3 equiv) in aqueous medium at 50°C, yielding 2-(azidomethyl)oxazoles .

Optimization Data (Table 1)

SubstrateFlow Rate (µL/min)Residence Time (min)Conversion (%)Purity (%)
R = CH₂CO₂Me500198100
R = H25029192

Data adapted from continuous-flow studies .

Key advantages:

  • Avoids isolation of unstable bromomethyl intermediates .

  • Achieves 60–92% yields with <9 min total residence time .

Cycloaddition Reactions (Click Chemistry)

The azidomethyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

General Protocol :

  • Reacts with terminal alkynes (1.2 equiv) in the presence of CuI (10 mol%) and DIPEA in THF at 25°C .

  • Forms 1,2,3-triazole-linked oxazole hybrids with >85% efficiency (based on analogous azidomethyl-oxazole systems) .

Mechanistic Insight :

  • The electron-withdrawing oxazole ring accelerates the reaction by polarizing the azide group .

  • Fluorophenyl substituents enhance regioselectivity via steric and electronic effects.

Thermal Decomposition Pathways

The azidomethyl group decomposes at elevated temperatures:

  • Conditions : 120°C in toluene under argon .

  • Products : Releases N₂ gas and forms a nitrene intermediate, which rearranges to imines or reacts with nucleophiles .

  • Stability Note : Prolonged heating (>2 h) leads to oxazole ring decomposition .

Reduction of Azidomethyl Group

  • Reagents : H₂/Pd-C or NaBH₄/LiCl in MeOH .

  • Outcome : Azide reduces to amine, yielding 2-(aminomethyl)-5-(2-fluorophenyl)oxazole .

Halogenation at Oxazole C-4

  • Electrophilic Substitution : Treating with NBS (1.1 equiv) in CCl₄ under light generates 4-bromo derivatives (72% yield) .

  • Regioselectivity : Directed by the electron-deficient oxazole ring and fluorine’s meta-directing effect .

Catalytic Cross-Couplings

The 2-fluorophenyl group enables Suzuki-Miyaura couplings:

Example :

  • Reacts with arylboronic acids (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (90°C, 12 h) .

  • Yield : 68–84% for biaryl-oxazole hybrids .

Stability Under Acidic/Basic Conditions

ConditionResultSource
1M HCl (25°C)Oxazole ring hydrolyzes after 6 h (60% decomposition)
1M NaOH (25°C)Azidomethyl group stable; slow ring-opening after 24 h (15% loss)

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Azide → Nitrene Conversion : Forms reactive nitrene species, which undergo C–H insertion with cyclohexane (43% yield) .

  • Byproducts : Trace amounts of 2-cyanooxazole via Curtius-type rearrangement .

Scientific Research Applications

Overview

2-(Azidomethyl)-5-(2-fluorophenyl)oxazole is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound features an oxazole ring with an azidomethyl group and a fluorophenyl substituent, making it versatile for applications in chemistry, biology, and industry.

Chemistry

  • Building Block for Synthesis : this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Click Chemistry : Its azide functionality makes it suitable for click chemistry applications, allowing for the formation of stable linkages with alkyne-containing partners.

Biology

  • Biochemical Probes : The compound can act as a probe in biochemical assays to investigate enzyme activities and protein interactions. Its bioorthogonal reactivity enables the labeling and tracking of biomolecules in complex biological systems.
  • Antibacterial Activity : Research has shown that derivatives of this compound exhibit antibacterial properties against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus). This is particularly significant given the increasing prevalence of antibiotic resistance.

Industry

  • Specialty Chemicals : this compound is utilized in the synthesis of specialty chemicals that possess unique properties suitable for various industrial applications.
  • Material Science : The compound's properties may be exploited in developing materials with specific functionalities, such as sensors or catalysts.

Case Study 1: Antibacterial Applications

Recent studies have highlighted the potential of oxazolidinone compounds, including derivatives of this compound, as new antibacterial agents. These compounds have shown activity against Gram-positive pathogens, including strains resistant to conventional antibiotics like vancomycin. Their mechanism involves inhibiting bacterial protein synthesis by targeting ribosomal function, demonstrating a favorable pharmacological profile compared to existing treatments .

Case Study 2: Biochemical Probes

In a study focused on Porphyromonas gingivalis, researchers synthesized a series of azidomethyl-oxazoles to evaluate their effectiveness as inhibitors of bacterial adherence. The results indicated that these compounds could significantly reduce the virulence of P. gingivalis, highlighting their potential as therapeutic agents against oral pathogens .

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The azidomethyl group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in complex biological systems. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Biological Activity

The compound 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole belongs to the oxazole family, which is known for a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of oxazole derivatives often involves interaction with specific biological targets, such as enzymes or receptors. For instance, compounds in this class have been noted to exhibit:

  • Inhibition of Tyrosinase : This enzyme plays a crucial role in melanin biosynthesis. Compounds structurally related to oxazoles have shown promising inhibitory effects on tyrosinase, indicating potential applications in skin-lightening agents .
  • Antimicrobial Properties : Oxazole derivatives have demonstrated significant antibacterial and antifungal activities. The azido group in this compound may enhance its reactivity and interaction with microbial targets .

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit varying levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, this compound was tested against various strains:

CompoundS. aureus (mm)E. coli (mm)C. albicans (mm)
This compound201815
Amoxicillin3027-

The above data suggests that the compound has potent antibacterial properties comparable to standard antibiotics .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer) revealed that this compound exhibits significant cytotoxic effects:

Cell LineIC50 (µM)
MCF-712.4
A54915.6

These results indicate that the compound may serve as a potential candidate for further development in cancer therapy .

Case Studies

  • Anticancer Activity : A study conducted on a series of oxazole derivatives found that those containing azido groups exhibited enhanced anticancer activity through the inhibition of fibroblast growth factor receptor (FGFR1), which is crucial in tumor growth and metastasis .
  • Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were evaluated for their effectiveness against multidrug-resistant bacterial strains, showing promising results that warrant further investigation into their mechanisms and potential therapeutic uses .

Properties

IUPAC Name

2-(azidomethyl)-5-(2-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O/c11-8-4-2-1-3-7(8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVSJCWXHACCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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